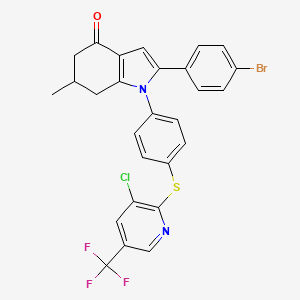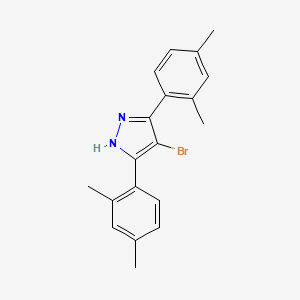
4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole, also known as BDMP, is a chemical compound that has been widely studied for its potential applications in scientific research. BDMP is a pyrazole derivative that has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in medicinal chemistry, where it has shown potential as a lead compound for the development of new drugs. This compound has been shown to exhibit potent anticancer, antimicrobial, and anti-inflammatory activities, making it a promising candidate for the development of new drugs to treat these diseases.
In biochemistry, this compound has been used as a tool to study the structure and function of proteins. This compound is a photoaffinity probe that can be used to selectively label proteins in vitro and in vivo. This allows researchers to study the interactions between proteins and other molecules, providing insights into the molecular mechanisms underlying various biological processes.
作用機序
The mechanism of action of 4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell signaling pathways that regulate cell growth and survival. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory mediators. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.
実験室実験の利点と制限
One of the main advantages of 4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole is its versatility. This compound can be used as a tool to study a wide range of biological processes, making it a valuable asset for researchers in various fields. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be toxic to cells at high concentrations, which can limit its use in certain assays. Additionally, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are many potential future directions for research on 4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole. One area of interest is the development of new drugs based on this compound. Researchers are currently exploring the use of this compound as a lead compound for the development of new anticancer, antimicrobial, and anti-inflammatory drugs. Another area of interest is the use of this compound as a tool to study protein-protein interactions. Researchers are exploring new ways to use this compound as a photoaffinity probe to study the structure and function of proteins in living cells. Overall, this compound holds great promise as a valuable tool for scientific research, and its potential applications in various fields are still being explored.
合成法
The synthesis of 4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole involves the condensation reaction of 2,4-dimethylphenylhydrazine and 4-bromo-3,5-dimethylbenzaldehyde. The reaction is typically carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid. The resulting product is then purified through recrystallization, yielding a white crystalline solid with a melting point of 183-185°C.
特性
IUPAC Name |
4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2/c1-11-5-7-15(13(3)9-11)18-17(20)19(22-21-18)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJTXDUWZIUITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C(=NN2)C3=C(C=C(C=C3)C)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

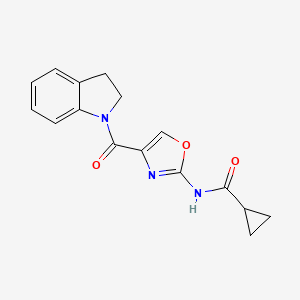
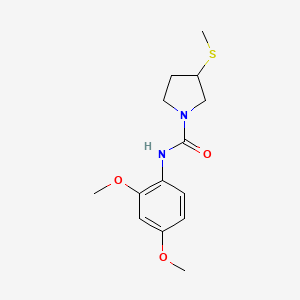

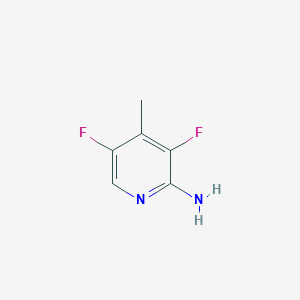
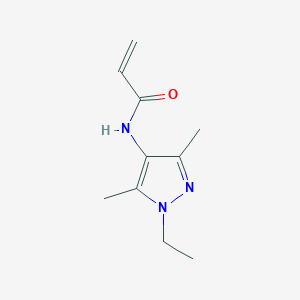

![9-(4-ethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2728590.png)
![Benzo[d]thiazol-6-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2728591.png)
![4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether](/img/structure/B2728593.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2728595.png)

